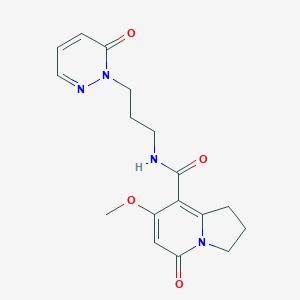

7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-25-13-11-15(23)20-9-3-5-12(20)16(13)17(24)18-7-4-10-21-14(22)6-2-8-19-21/h2,6,8,11H,3-5,7,9-10H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGOWJIDQKMUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step reactions, beginning with the formation of the indolizine ring. Key steps may include cyclization, alkylation, and functional group transformations. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: : Industrially, the compound is produced using scalable processes, often involving batch or continuous flow reactions. The choice of solvent, reagent concentrations, and purification methods (like crystallization or chromatography) are optimized to meet industrial standards for efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various types of chemical reactions such as oxidation, reduction, and substitution. These reactions can alter the functional groups attached to the indolizine ring, impacting the compound's properties and reactivity.

Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to avoid side reactions and degradation of the compound.

Major Products Formed: : Depending on the reaction, major products can include derivatives with altered functional groups, potentially leading to compounds with different biological activities or physicochemical properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indolizine compounds exhibit promising anticancer properties. The unique substituents in 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth. For example, studies have shown that indolizine derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Compounds containing pyridazine rings have been found to modulate inflammatory pathways by acting on specific receptors involved in the inflammatory response. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of indolizine derivatives. The ability of 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal tissues .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Preliminary tests have suggested that certain indolizine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . This application is particularly relevant in the context of rising antibiotic resistance.

Case Studies

Mechanism of Action

Mechanism of Effects: : The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions.

Molecular Targets and Pathways: : Specific molecular targets may include kinases, proteases, or GPCRs, among others. The pathways influenced by the compound can range from signal transduction to gene expression regulation, highlighting its potential as a versatile tool in biological research.

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s indolizine core distinguishes it from pyridazines (e.g., 5a), imidazopyridines (e.g., 1l), and thiadiazolopyrimidines .

Functional Groups: The target’s carboxamide and 6-oxopyridazine groups contrast with 5a’s sulfonamide and benzyloxy substituents, which may alter solubility and hydrogen-bonding capacity . 1l’s nitro and ester groups introduce steric bulk and hydrolytic instability compared to the target’s methoxy and carboxamide .

Analytical Characterization

- HRMS Validation : Both 5a and 1l were confirmed via high-resolution mass spectrometry, a critical step for verifying complex heterocycles .

- Spectroscopic Profiling : NMR (1H, 13C) and IR data were consistently used across all compounds to confirm substituent positions and functional group integrity .

Biological Activity

The compound 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Molecular Details

- IUPAC Name : 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

- CAS Number : 1421449-04-8

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 306.34 g/mol

Structural Features

The compound features a tetrahydroindolizine core with a methoxy group and an oxopyridazine moiety, which may enhance its lipophilicity and biological interactions.

Anticancer Potential

Recent studies indicate that derivatives of compounds similar to 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide exhibit significant cytotoxic activity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 16b | Gastric | 1.92 | High |

| 17b | Gastric | 5.18 | High |

| Doxorubicin | Various | 0.274 | Low |

These compounds showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating their potential as anticancer agents .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells through various pathways .

In Vitro and In Vivo Studies

In vitro assays using MTT colorimetric tests demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. Further in vivo studies are necessary to validate these findings and assess the pharmacokinetics and toxicity profiles.

Study 1: Synthesis and Evaluation

A study focused on synthesizing related oxoquinoline derivatives demonstrated their potential as novel anticancer agents. The derivatives were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of similar compounds with tubulin's colchicine-binding site. These studies help elucidate the binding affinity and potential inhibitory effects on tubulin polymerization .

Q & A

Q. What are the key structural features of this compound, and how might they influence its reactivity or interactions?

Answer: The compound features a tetrahydroindolizine core with a 7-methoxy group and a 5-oxo substituent, which may enhance electron density and hydrogen-bonding potential. The carboxamide side chain is linked via a propyl group to a 6-oxopyridazinyl moiety, introducing steric bulk and potential π-π stacking interactions. These structural elements are critical for solubility, binding affinity (e.g., enzyme inhibition), and metabolic stability. Similar indolizine derivatives in and exhibit pharmacological relevance due to analogous substituents .

Q. What synthetic routes are documented for indolizine derivatives structurally related to this compound?

Answer: Key methods include:

- Palladium-catalyzed arylation : Used in to synthesize 3-aryl-8-oxo-tetrahydroindolizines, achieving yields up to 74%. This method allows regioselective introduction of aromatic groups.

- Multi-step condensation : describes refluxing precursors (e.g., chloroacetic acid, aldehydes) in acetic acid/acetic anhydride, followed by recrystallization (78% yield).

- Cyclization reactions : utilize pyrimidine/pyrazole precursors under acidic conditions.

Q. How is this compound characterized using spectroscopic and analytical techniques?

Answer:

- NMR : 1H and 13C NMR (e.g., ) resolve proton environments (e.g., methoxy singlet at ~3.8 ppm) and carbonyl carbons (~170-180 ppm).

- IR : Confirms carbonyl (1650-1750 cm⁻¹) and amide (~3200-3400 cm⁻¹) stretches ().

- HRMS : Validates molecular weight (e.g., <0.5 ppm error in ).

- X-ray crystallography : Determines absolute configuration (e.g., for related compounds).

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

Answer: A factorial design approach is recommended:

- Variables : Catalyst loading (e.g., Pd(OAc)₂ in ), solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT).

- Example : achieved 74% yield using Pd catalysis, while optimized recrystallization (ethyl acetate/ethanol) for purity.

- Table : Comparison of yields under varying conditions (hypothetical data based on analogous studies):

| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd-catalyzed arylation | Pd(OAc)₂, DMF | 80°C | 74 | |

| Acid-catalyzed cyclization | Acetic acid/anhydride | Reflux | 78 |

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Multi-spectral validation : Cross-check 1H NMR with 13C NMR and DEPT-135 to distinguish CH₂/CH₃ groups ().

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in the propyl linker).

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* in Gaussian).

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

Answer:

- Challenges : Low solubility (due to the carboxamide) or polymorphism.

- Solutions :

Q. How does the pyridazinyl-propyl-carboxamide side chain influence the compound’s pharmacokinetic properties?

Answer:

Q. What strategies are employed to validate the compound’s purity for biological assays?

Answer:

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and ≥98% purity threshold ().

- Elemental analysis : Match experimental vs. calculated C/H/N values (e.g., reports <0.5% deviation).

- TGA/DSC : Confirm thermal stability and absence of solvates.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.